7,9-Dimethyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,9-Dimethyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is a complex organic compound that belongs to the class of naphthopyrans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed reverse hydrogenolysis, which allows for the coupling of 2-hydroxy-1,4-naphthoquinones with olefins . This reaction is catalyzed by commercially available Pd/C without the need for oxidants and hydrogen acceptors, making it an environmentally friendly approach .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7,9-Dimethyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce hydroquinones.
Scientific Research Applications
7,9-Dimethyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7,9-Dimethyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: Known for its use in photovoltaic applications.
Naphtho[2,3-c]thiophene-4,9-dione: Used in the development of polymer solar cells.
7-hydroxy-6H-naphtho[2,3-c]coumarin: Synthesized via a TsOH-mediated tandem reaction and used in fluorescence studies.
Uniqueness
7,9-Dimethyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is unique due to its specific structural features and the potential for diverse applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its potential use in green chemistry make it a valuable compound for research and industrial applications.
Properties
CAS No. |
923026-81-7 |
---|---|
Molecular Formula |
C21H18O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
7,9-dimethyl-5-phenyl-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C21H18O2/c1-13-8-14(2)17-10-16-11-23-12-19(22)21(16)20(18(17)9-13)15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3 |
InChI Key |
SCPOJFBNNWRYQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C3COCC(=O)C3=C(C2=C1)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.